Cas no 1521641-32-6 (1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1521641-32-6x500.png)
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxylic acid, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-
- 1-[(1-methyl-1h-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid
- 1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid
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- インチ: 1S/C11H16N2O2/c1-12-5-2-3-10(12)8-13-6-4-9(7-13)11(14)15/h2-3,5,9H,4,6-8H2,1H3,(H,14,15)
- InChIKey: IEHPRHORCBDFGG-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CN2C)CCC(C(O)=O)C1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 361.0±37.0 °C(Predicted)
- 酸性度係数(pKa): 3.85±0.20(Predicted)
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M141621-500mg |
1-[(1-methyl-1h-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1908-2836-5g |
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-2836-0.5g |
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | M141621-1g |
1-[(1-methyl-1h-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 1g |
$ 680.00 | 2022-06-04 | ||
Life Chemicals | F1908-2836-1g |
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2836-10g |
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-2836-2.5g |
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | M141621-100mg |
1-[(1-methyl-1h-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1908-2836-0.25g |
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid |
1521641-32-6 | 95%+ | 0.25g |
$694.0 | 2023-09-07 |
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acidに関する追加情報
1-[(1-Methyl-1H-Pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 1521641-32-6, commonly referred to as 1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and material science. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and the latest research findings.
Chemical Structure and Properties
The molecular structure of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid is characterized by a pyrrolidine ring fused with a pyrrole moiety, creating a bicyclic system. The presence of a methyl group on the pyrrole ring adds to the compound's complexity and potential for stereochemical interactions. The carboxylic acid group at position 3 of the pyrrolidine ring further enhances its functional versatility, making it a promising candidate for various chemical modifications.
Recent studies have highlighted the importance of such bicyclic structures in mimicking natural products, which often exhibit potent biological activities. For instance, compounds with similar frameworks have been found to possess anti-inflammatory, antioxidant, and even anticancer properties. The long-chain substituents on the pyrrole ring are particularly significant, as they can influence the molecule's solubility, stability, and bioavailability.
Synthesis and Characterization
The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrrole derivative. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve high yields and excellent enantioselectivity in the formation of such complex molecules. The use of transition metal catalysts, such as palladium or rhodium complexes, has proven particularly effective in constructing the bicyclic framework.
Characterization of this compound is often performed using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods provide critical insights into the molecule's stereochemistry and purity, ensuring that it meets the stringent requirements for pharmacological testing.
Biological Activities and Applications
One of the most exciting aspects of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid is its potential as a lead compound in drug discovery. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. For example, research published in *Nature Communications* highlighted its anti-inflammatory effects in vitro, suggesting its potential utility in treating conditions such as arthritis or neurodegenerative diseases.
In addition to its pharmacological applications, this compound has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new semiconducting materials. Researchers at Stanford University have explored its potential as an active layer material in organic field-effect transistors (OFETs), achieving impressive charge carrier mobilities.
Future Directions and Research Opportunities
The continued exploration of 1-methylpyrrole-containing compounds like 1-[(1-methyl-1H-pyrrol-2-y l)methyl]pyrrolidine -3-carboxylic acid presents numerous opportunities for innovation across multiple disciplines. In pharmacology, there is a growing interest in understanding how subtle structural modifications can enhance bioavailability or reduce toxicity. For instance, ongoing studies are investigating the impact of substituent placement on drug metabolism and pharmacokinetics.
In materials science, efforts are focused on optimizing the synthesis process to scale up production while maintaining high purity levels. Collaborative research between chemists and engineers is expected to yield novel applications in areas such as flexible electronics or energy storage devices.
In conclusion, CAS No 152164 -32 -6, or -carboxylic acid, stands at the forefront of contemporary chemical research due to its unique structure and diverse potential applications. As advancements continue to unfold, this compound is poised to make significant contributions to both medicine and materials science. p>
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